molecular formula C11H13ClN2O B2378525 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride CAS No. 1864063-36-4

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride

Cat. No.: B2378525
CAS No.: 1864063-36-4
M. Wt: 224.69
InChI Key: QXHXFJJPTWRKBL-UHFFFAOYSA-N
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Description

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is a chemical compound with the molecular formula C11H13ClN2O It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride typically involves the reaction of 3-(1H-imidazol-4-yl)ethanol with phenol in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Moderate temperatures around 25-30°C.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Hydrochloric acid acts as both a catalyst and a reagent.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and precise temperature control can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can convert the imidazole ring to imidazolidine derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Imidazolone derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: Brominated or nitrated phenol derivatives.

Scientific Research Applications

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Etonitazene: An analgesic with an imidazole core.

    Omeprazole: An antiulcer drug containing an imidazole ring.

Uniqueness

3-[1-(1H-Imidazol-4-yl)ethyl]phenol hydrochloride is unique due to its specific combination of an imidazole ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other imidazole derivatives.

Properties

IUPAC Name

3-[1-(1H-imidazol-5-yl)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8(11-6-12-7-13-11)9-3-2-4-10(14)5-9;/h2-8,14H,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHXFJJPTWRKBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)C2=CN=CN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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